5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a pyridin-3-ylmethyl group, and a 6-methoxybenzo[d]thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: Starting with a thiophene derivative, the carboxamide group is introduced through an amide coupling reaction using appropriate carboxylic acid derivatives and amines.
Introduction of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with the thiophene core.
Attachment of the 6-Methoxybenzo[d]thiazol-2-yl Group: This can be achieved through a condensation reaction between the thiophene derivative and 6-methoxybenzo[d]thiazole, often facilitated by a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various substituted thiophene and benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: Similar structure but with a pyridin-2-ylmethyl group.
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide: Similar structure but with a pyridin-4-ylmethyl group.
5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(phenylmethyl)thiophene-2-carboxamide: Similar structure but with a phenylmethyl group.
Uniqueness
The uniqueness of 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This particular arrangement of functional groups may result in unique interactions with biological targets or distinct reactivity in chemical processes, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-25-13-4-5-14-16(9-13)27-19(22-14)23(11-12-3-2-8-21-10-12)18(24)15-6-7-17(20)26-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVIQYYBJRWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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